molecular formula C15H19N3O8 B14136062 [(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate CAS No. 40632-06-2

[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate

Cat. No.: B14136062
CAS No.: 40632-06-2
M. Wt: 369.33 g/mol
InChI Key: PWCGIZSEUGLASX-FMKGYKFTSA-N
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Description

[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including acetamido, oxopyrimidinyl, acetyloxy, and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the oxopyrimidinyl moiety: This step involves the reaction of a suitable precursor with reagents such as acetic anhydride and a base to form the oxopyrimidinyl group.

    Introduction of the acetamido group: This is achieved by reacting the intermediate with acetic anhydride and an amine under controlled conditions.

    Formation of the acetyloxy group: This step involves the acetylation of a hydroxyl group using acetic anhydride in the presence of a catalyst.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The oxopyrimidinyl group can be reduced to form a dihydropyrimidinyl group.

    Substitution: The acetamido group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include carboxylated derivatives, dihydropyrimidinyl derivatives, and substituted acetamido derivatives.

Scientific Research Applications

[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate can be compared with other similar compounds, such as:

    [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate: This compound has an amino group instead of an acetamido group, which can lead to different chemical and biological properties.

    [(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] acetate: This compound has a hydroxy group instead of an acetyloxy group, which can affect its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

40632-06-2

Molecular Formula

C15H19N3O8

Molecular Weight

369.33 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C15H19N3O8/c1-7(20)16-11-4-5-18(15(23)17-11)14-13(25-9(3)22)12(24-8(2)21)10(6-19)26-14/h4-5,10,12-14,19H,6H2,1-3H3,(H,16,17,20,23)/t10-,12-,13-,14-/m1/s1

InChI Key

PWCGIZSEUGLASX-FMKGYKFTSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)OC(=O)C)OC(=O)C

Origin of Product

United States

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